molecular formula C27H30N2O6 B11128091 3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11128091
M. Wt: 478.5 g/mol
InChI Key: AVLILEZRXWCJFP-BZZOAKBMSA-N
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Description

“3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one” is a synthetic organic compound with a complex structure It features multiple functional groups, including a hydroxy group, a methoxyphenyl group, a benzofuran moiety, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic reactions. The process may include:

    Formation of the benzofuran moiety: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Formation of the pyrrol-2-one ring: This can be synthesized through condensation reactions involving amines and carbonyl compounds.

    Attachment of the morpholine ring: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Formation of ketones or aldehydes.

    Reduction Products: Formation of alcohols.

    Substitution Products: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development and pharmacological studies.

Medicine

    Pharmaceutical Applications: Potential use in the development of new therapeutic agents due to its complex structure and functional groups.

Industry

    Materials Science: Use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs to disrupt replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[2-(piperidin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
  • 3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[2-(pyrrolidin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The presence of the morpholine ring in “3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one” distinguishes it from similar compounds. This structural feature may impart unique biological and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H30N2O6

Molecular Weight

478.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H30N2O6/c1-17-15-20-16-19(5-8-22(20)35-17)25(30)23-24(18-3-6-21(33-2)7-4-18)29(27(32)26(23)31)10-9-28-11-13-34-14-12-28/h3-8,16-17,24,30H,9-15H2,1-2H3/b25-23-

InChI Key

AVLILEZRXWCJFP-BZZOAKBMSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=C(C=C5)OC)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=C(C=C5)OC)O

Origin of Product

United States

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